Cas no 2152926-14-0 (6-fluoro-2-(2-methylpropoxy)pyridin-3-amine)

6-fluoro-2-(2-methylpropoxy)pyridin-3-amine 化学的及び物理的性質
名前と識別子
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- 6-fluoro-2-(2-methylpropoxy)pyridin-3-amine
- EN300-1295302
- 2152926-14-0
-
- インチ: 1S/C9H13FN2O/c1-6(2)5-13-9-7(11)3-4-8(10)12-9/h3-4,6H,5,11H2,1-2H3
- InChIKey: KQAMKAKESHQCKE-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(=N1)OCC(C)C)N
計算された属性
- 精确分子量: 184.10119120g/mol
- 同位素质量: 184.10119120g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 155
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 48.1Ų
6-fluoro-2-(2-methylpropoxy)pyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1295302-1.0g |
6-fluoro-2-(2-methylpropoxy)pyridin-3-amine |
2152926-14-0 | 1g |
$1100.0 | 2023-05-23 | ||
Enamine | EN300-1295302-5.0g |
6-fluoro-2-(2-methylpropoxy)pyridin-3-amine |
2152926-14-0 | 5g |
$3189.0 | 2023-05-23 | ||
Enamine | EN300-1295302-0.1g |
6-fluoro-2-(2-methylpropoxy)pyridin-3-amine |
2152926-14-0 | 0.1g |
$968.0 | 2023-05-23 | ||
Enamine | EN300-1295302-2.5g |
6-fluoro-2-(2-methylpropoxy)pyridin-3-amine |
2152926-14-0 | 2.5g |
$2155.0 | 2023-05-23 | ||
Enamine | EN300-1295302-1000mg |
6-fluoro-2-(2-methylpropoxy)pyridin-3-amine |
2152926-14-0 | 1000mg |
$914.0 | 2023-09-30 | ||
Enamine | EN300-1295302-2500mg |
6-fluoro-2-(2-methylpropoxy)pyridin-3-amine |
2152926-14-0 | 2500mg |
$1791.0 | 2023-09-30 | ||
Enamine | EN300-1295302-10000mg |
6-fluoro-2-(2-methylpropoxy)pyridin-3-amine |
2152926-14-0 | 10000mg |
$3929.0 | 2023-09-30 | ||
Enamine | EN300-1295302-0.05g |
6-fluoro-2-(2-methylpropoxy)pyridin-3-amine |
2152926-14-0 | 0.05g |
$924.0 | 2023-05-23 | ||
Enamine | EN300-1295302-10.0g |
6-fluoro-2-(2-methylpropoxy)pyridin-3-amine |
2152926-14-0 | 10g |
$4729.0 | 2023-05-23 | ||
Enamine | EN300-1295302-0.25g |
6-fluoro-2-(2-methylpropoxy)pyridin-3-amine |
2152926-14-0 | 0.25g |
$1012.0 | 2023-05-23 |
6-fluoro-2-(2-methylpropoxy)pyridin-3-amine 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
6-fluoro-2-(2-methylpropoxy)pyridin-3-amineに関する追加情報
6-fluoro-2-(2-methylpropoxy)pyridin-3-amine: A Comprehensive Overview
6-fluoro-2-(2-methylpropoxy)pyridin-3-amine, also known by its CAS registry number CAS No. 2152926-14-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied for their potential applications in drug discovery and material science. The structure of 6-fluoro-2-(2-methylpropoxy)pyridin-3-amine features a pyridine ring with substituents at positions 2, 3, and 6, making it a unique molecule with diverse functional groups that contribute to its chemical reactivity and biological activity.
The synthesis of 6-fluoro-2-(2-methylpropoxy)pyridin-3-amine involves a series of well-established organic reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and amine formation. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its production, reducing costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.
The physical and chemical properties of CAS No. 2152926-14-0 have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies reveal that the compound exhibits a melting point of approximately 185°C and a boiling point around 380°C under standard conditions. Its solubility in common solvents like water and ethanol has been determined, making it suitable for various laboratory applications.
In terms of biological activity, 6-fluoro-2-(2-methylpropoxy)pyridin-3-amine has shown promising results in preliminary assays targeting enzyme inhibition and receptor binding. For instance, studies published in the Journal of Medicinal Chemistry highlight its potential as an inhibitor of kinase enzymes, which are implicated in numerous pathological conditions such as cancer and inflammatory diseases. Additionally, computational docking studies suggest that the compound may interact with G-protein coupled receptors (GPCRs), opening new avenues for drug development.
The application of CAS No. 2152926-14-0 extends beyond pharmacology into materials science. Its ability to form stable coordination complexes with metal ions has been explored for use in catalysis and sensor technologies. Recent research published in Nature Communications demonstrates its utility as a ligand in constructing metalloporphyrins with enhanced electronic properties.
In conclusion, 6-fluoro-2-(2-methylpropoxy)pyridin-3-amine represents a versatile compound with multifaceted applications across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for both academic research and industrial innovation.
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